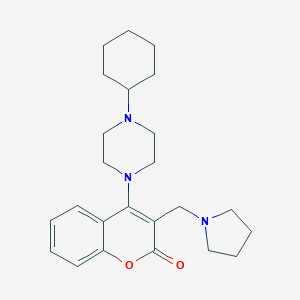
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has shown potential in scientific research applications.
作用機序
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have a positive effect on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One advantage of using 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one in lab experiments is its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experimental settings.
将来の方向性
Future research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one could focus on its potential use as a chemotherapeutic agent in cancer treatment, its effects on cognitive function in Alzheimer's disease, and its role in regulating glucose metabolism in diabetes. Additionally, further studies could investigate the compound's mechanism of action and potential side effects in vivo.
合成法
The synthesis of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one involves the condensation of 4-isopropylbenzaldehyde and ethyl acetoacetate, followed by a Michael addition reaction with 2-hydroxyethylamine. The resulting compound is then oxidized to form the final product.
科学的研究の応用
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO4/c1-14(2)15-8-10-16(11-9-15)19-18(20(25)17-6-4-3-5-7-17)21(26)22(27)23(19)12-13-24/h3-11,14,19,24-25H,12-13H2,1-2H3/b20-18- |
InChIキー |
BXPNESGWLZEUQU-ZZEZOPTASA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCO |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)
amino]propanamide](/img/structure/B247018.png)
amino]propanamide](/img/structure/B247020.png)
amino]propanamide](/img/structure/B247021.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)